molecular formula C18H25N3O3S B5576259 N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide

Cat. No.: B5576259
M. Wt: 363.5 g/mol
InChI Key: KNSOSGGIUBURQT-LSDHHAIUSA-N
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Description

N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H25N3O3S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.16166284 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methionine Aminopeptidase Inhibition

Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), a critical enzyme involved in various biological processes. Research by Huang et al. (2006) highlights the inhibitory potency of quinolinyl sulfonamides on different metal forms of Escherichia coli MetAP. Their findings suggest a typical mechanism of inhibition for non-peptidic MetAP inhibitors, emphasizing the importance of such inhibitors in understanding in vivo conditions (Huang et al., 2006).

HMG-CoA Reductase Inhibition

Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating their ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. Their study presents one compound (S-4522) that exhibited potent inhibition, suggesting potential applications in managing cholesterol levels (Watanabe et al., 1997).

Ionic Liquid Synthesis

Fringuelli et al. (2004) focused on the synthesis of ionic liquids using a solvent-free method. They synthesized derivatives like cis-5-[(4'-methylphenyl)sulfonyl]-1,2,3,4,4a,5,6,11a-octahydropyrido[1,2-a]quinoxalin-11-ium methanesulfonate, highlighting environmentally friendly conditions for such syntheses (Fringuelli et al., 2004).

Corrosion Inhibition

Olasunkanmi et al. (2016) explored the corrosion inhibition properties of quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides on mild steel in acidic conditions. They found that these compounds are mixed-type inhibitors, forming a protective film on the steel surface, thus preventing corrosion (Olasunkanmi et al., 2016).

Antitumor Activity

Chilin et al. (2009) prepared N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides as amsacrine-like derivatives to explore their anticancer activity. Their preliminary results indicate that replacing the acridine moiety with a 2-oxo-2H-pyrano[2,3-b]quinoline system reduces the compounds' ability to intercalate into DNA and consequently their anticancer activity (Chilin et al., 2009).

Properties

IUPAC Name

N-[(3S,4R)-1-(8-methoxyquinolin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-12(2)14-10-21(11-15(14)20-25(4,22)23)17-9-8-13-6-5-7-16(24-3)18(13)19-17/h5-9,12,14-15,20H,10-11H2,1-4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSOSGGIUBURQT-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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